molecular formula C13H11N3O B14564335 3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 61963-02-8

3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B14564335
CAS No.: 61963-02-8
M. Wt: 225.25 g/mol
InChI Key: GUEYCGUFCZUIPS-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purine bases, which are fundamental components of DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of 2,3-diaminopyridine derivatives with appropriate carbonyl compounds. One common method includes the treatment of 2,3-diaminopyridine with acetic anhydride, leading to the formation of the imidazo[4,5-b]pyridine core . Another approach involves the use of 1,3-diketones in glacial acetic acid, which facilitates the cyclization process .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions and other metal-catalyzed processes are common in industrial settings due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. It may also interact with DNA and RNA, affecting their synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenyl group can enhance its binding affinity to certain molecular targets and modify its pharmacokinetic properties .

Properties

CAS No.

61963-02-8

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

3-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C13H11N3O/c1-9-4-6-10(7-5-9)16-12-11(15-13(16)17)3-2-8-14-12/h2-8H,1H3,(H,15,17)

InChI Key

GUEYCGUFCZUIPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=CC=N3)NC2=O

Origin of Product

United States

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